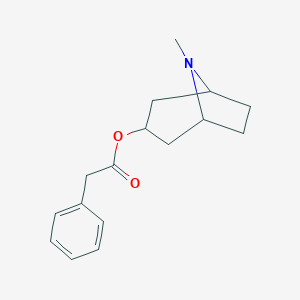

3ALPHA-PHENYLACETOXY TROPANE

Vue d'ensemble

Description

3ALPHA-PHENYLACETOXY TROPANE, also known as 3α-3ALPHA-PHENYLACETOXY TROPANE, is a chemical compound with the molecular formula C₁₆H₂₁NO₂. It belongs to the class of phenyltropanes, which are structurally related to cocaine but lack the ester functionality at the 3-position. This compound is known for its potential therapeutic applications, particularly in the field of addiction treatment and neurological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3ALPHA-PHENYLACETOXY TROPANE typically involves the esterification of tropane with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3ALPHA-PHENYLACETOXY TROPANE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tropane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles such as amines or alcohols, basic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced tropane derivatives.

Substitution: Various ester derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of 3α-phenylacetoxy tropane and related compounds as anticancer agents. For instance, research indicates that tropane alkaloid aromatic esters can reverse multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents like vinblastine. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against multidrug-resistant KB-VI cells with IC50 values ranging from 0.17 to 3.7 μM .

Table 1: Cytotoxic Activity of Tropane Derivatives

| Compound Name | IC50 Value (μM) | Activity Description |

|---|---|---|

| 3α-Phenylacetoxy-6β-(3,4,5-trimethoxy-cinnamoyloxy)-tropane | 0.17 - 0.62 | Low cytotoxicity |

| 3α-(3-hydroxyphenylacetoxy)-6β-(3,4,5-trimethoxy-cinnamoyloxy)-tropane | 2.0 - 3.7 | Medium cytotoxicity |

Antiproliferative Effects

In another study focusing on Erythroxylum species, which are rich sources of tropane alkaloids, compounds derived from these plants showed promising antiproliferative activity against liver hepatocellular carcinoma (HepG2) cells with an IC50 value of 3.66 μg/mL (approximately 8.29 μmol/L). Notably, these compounds exhibited selectivity towards cancer cells over non-malignant cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (μg/mL) | Selectivity Index |

|---|---|---|---|

| 6β-benzoyloxy-3α-(4-hydroxy-3,5-dimethoxybenzoyloxy)tropane | HepG2 | 3.66 | ≥2.2 |

| 6β,7β-dihydroxy-3α-(phenylacetoxy)tropane | K562 | 19.62 | <0.3 |

Biochemical Mechanisms

The mechanisms through which these compounds exert their effects are primarily linked to their interaction with neurotransmitter systems and modulation of cell signaling pathways involved in proliferation and apoptosis.

Interaction with P-Glycoprotein

One significant mechanism is the interaction with P-glycoprotein (Pgp), a key player in drug resistance in cancer therapy. By inhibiting Pgp function, tropane derivatives can restore the sensitivity of cancer cells to conventional chemotherapy drugs .

Future Directions and Research Opportunities

The promising results observed with tropane derivatives highlight the need for further research into their pharmacological profiles and mechanisms of action. Future studies should focus on:

- In vivo efficacy : Testing the effectiveness of these compounds in animal models.

- Structural modifications : Exploring how changes to the molecular structure affect biological activity.

- Combination therapies : Investigating the potential of these compounds in combination with existing chemotherapeutic agents.

Mécanisme D'action

3ALPHA-PHENYLACETOXY TROPANE exerts its effects primarily by inhibiting the reuptake of dopamine and serotonin in the brain. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and prolonging their action .

Comparaison Avec Des Composés Similaires

- Cocaine

- Troparil

- RTI-55

- WIN-35428

- WF-23

Activité Biologique

3α-Phenylacetoxy tropane is a compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities, including analgesic, anesthetic, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of 3α-phenylacetoxy tropane, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3α-Phenylacetoxy tropane is characterized by a tropane skeleton with a phenylacetoxy group. The structural elucidation is supported by various spectroscopic techniques such as NMR, which confirms the presence of key functional groups and their positions within the molecule . The compound's molecular formula is C₁₃H₁₅NO₃, indicating it contains a nitrogen atom typical of alkaloids.

Analgesic and Anesthetic Properties

Tropane alkaloids, including 3α-phenylacetoxy tropane, have been studied for their analgesic properties. Research indicates that these compounds can interact with various neurotransmitter systems, particularly the cholinergic system. They may exert their analgesic effects through modulation of acetylcholine receptors .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of 3α-phenylacetoxy tropane. In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines, including hepatocellular carcinoma (HepG2) and leukemia (K562) cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 13.72 |

| K562 | 19.62 |

| HL-60 | 20.72 |

| PBMC (non-malignant) | 4.22 |

These results suggest that while 3α-phenylacetoxy tropane has significant activity against malignant cells, it also poses a risk to non-malignant cells, indicating a need for careful evaluation in therapeutic contexts .

The mechanisms underlying the biological activities of 3α-phenylacetoxy tropane are complex and involve multiple pathways:

- Cholinergic Modulation : The compound interacts with muscarinic acetylcholine receptors, which play a crucial role in neurotransmission and pain modulation.

- Cell Cycle Inhibition : Studies suggest that tropane alkaloids may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : Evidence indicates that treatment with 3α-phenylacetoxy tropane can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 3α-phenylacetoxy tropane:

- In Vitro Studies : A study evaluating the antiproliferative effects of various tropane alkaloids found that 3α-phenylacetoxy tropane significantly decreased cell viability in multiple cancer cell lines .

- Pharmacokinetics : The pharmacokinetic profile indicates rapid absorption and distribution in tissues following administration, with significant first-pass metabolism affecting bioavailability .

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCINQANYMBYYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276794 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-22-8 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biosynthetic pathway of Phenylacetoxytropane in plants?

A1: While Phenylacetoxytropane itself isn't a direct product of the main tropane alkaloid biosynthesis pathway, research suggests it arises as a by-product during the formation of hyoscyamine. [, ] Studies using isotopically labelled precursors revealed that Phenylacetoxytropane and 3α-(2′-hydroxyacetoxy)tropane likely form during the rearrangement of littorine to hyoscyamine. [] This suggests that specific enzymatic steps within the plant might lead to the formation of Phenylacetoxytropane.

Q2: Has Phenylacetoxytropane been identified in any specific plant species?

A2: Yes, Phenylacetoxytropane has been identified in several plant species. Research has confirmed its presence in:

- Hyoscyamus albus (hairy root cultures) []

- Erythroxylum moonii (leaves) []

- Hyoscyamus albus L. (various organs) []

Q3: Are there any known biological activities associated with Phenylacetoxytropane?

A3: The provided research articles primarily focus on the identification and biosynthetic pathways of Phenylacetoxytropane. [, , , , ] Further research is needed to fully understand its potential biological activities and whether it possesses any pharmacological properties similar to other tropane alkaloids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.